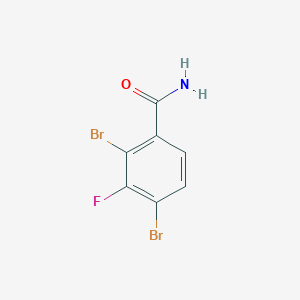

2,4-Dibromo-3-fluorobenzamide

Description

The study of 2,4-Dibromo-3-fluorobenzamide is situated within the broader context of research into halogenated organic molecules. The introduction of halogen atoms into a benzamide (B126) scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. ontosight.ai These modifications, in turn, can influence the molecule's biological activity and its utility as a building block in the synthesis of more complex chemical entities. rsc.org While direct research on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant research potential.

Research into halogenated benzamides is a vibrant and expanding area. Scientists have been actively synthesizing and characterizing a wide array of these compounds to explore their structural and functional diversity. dcu.ie A significant portion of this research has been driven by the quest for new therapeutic agents. For instance, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have emerged as a promising class of antimicrobial agents, effective against drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have shown that subtle changes in the halogen substitution pattern on the benzamide ring can lead to different mechanisms of action, highlighting the importance of precise structural control. nih.gov

Furthermore, the inclusion of fluorine, in particular, has been a major focus in medicinal chemistry due to its ability to enhance drug-like properties. mdpi.com Research on fluorinated benzamides has demonstrated their potential as inhibitors of enzymes such as Cholesteryl Ester Transfer Protein (CETP), which is implicated in cardiovascular diseases. zuj.edu.jo The systematic study of halogenated benzamides also extends to understanding their solid-state properties, such as crystal packing and intermolecular interactions, which are crucial for materials science applications. iucr.org Advanced analytical techniques like X-ray crystallography and NMR spectroscopy are routinely employed to elucidate the three-dimensional structures and physicochemical characteristics of these molecules. mdpi.commdpi.com

The specific arrangement of two bromine atoms and one fluorine atom on the benzamide ring in this compound endows it with a unique electronic and steric profile. The presence of multiple halogen atoms offers several points for further chemical modification through reactions like nucleophilic aromatic substitution or cross-coupling reactions. rsc.org This makes such frameworks valuable as versatile intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

The combination of bromine and fluorine is particularly noteworthy. Bromine atoms can serve as effective leaving groups or participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and self-assembly processes. iucr.org Fluorine's high electronegativity and small size can modulate the acidity of the amide proton and influence the conformation of the molecule, which can be critical for its biological activity. ontosight.ai The dibromo-fluoro substitution pattern, therefore, presents a rich platform for fine-tuning the properties of the resulting compounds.

The table below presents data on related halogenated benzamides, illustrating the range of properties and research interests in this class of compounds. While specific data for this compound is not available, the properties of these related structures provide a valuable reference point.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | 267.21 | Synthesized and structurally characterized to expand the knowledge of tri-fluorinated benzamides. mdpi.com |

| 2-Bromo-4-fluorobenzamide | C₇H₅BrFNO | 218.02 | Used as a reagent in the synthesis of other halogenated benzoic compounds. biosynth.com |

| 2,5-dibromo-N-(4-chloro-3-fluorophenyl)benzamide | C₁₃H₇Br₂ClFNO | 407.46 | A complex halogenated benzamide with potential for diverse chemical modifications. nih.gov |

| 3-Bromo-2-fluorobenzamide | C₇H₅BrFNO | 218.03 | Explored for potential therapeutic applications and as a building block in synthetic chemistry. |

This table is for illustrative purposes and includes data for structurally related compounds to provide context for the potential properties and research utility of this compound.

Despite the broad interest in halogenated benzamides, significant research gaps remain, particularly concerning specifically substituted compounds like this compound. The lack of published studies on its synthesis, characterization, and potential applications represents a clear opportunity for new research.

Future research directions in the field of halogenated benzamides, and by extension for this compound, could include:

Novel Synthetic Methodologies: Developing efficient and selective methods for the synthesis of polysubstituted benzamides remains a key challenge. Photocatalysis and other modern synthetic techniques could offer new pathways to access these molecules. rsc.orgresearchgate.net

Systematic Structure-Activity Relationship (SAR) Studies: A thorough investigation of how the precise positioning of different halogen atoms on the benzamide scaffold influences biological activity is needed. This would involve synthesizing a library of related compounds and evaluating them in various biological assays.

Exploration of New Therapeutic Targets: While antimicrobial and CETP inhibitory activities have been identified, the full therapeutic potential of halogenated benzamides is likely untapped. Screening against a wider range of biological targets could reveal new applications. nih.govzuj.edu.jo

Materials Science Applications: The unique intermolecular interactions and solid-state properties of halogenated benzamides could be exploited for the development of new functional materials, such as liquid crystals or organic semiconductors. iucr.org

Computational Modeling: In silico studies can play a crucial role in predicting the properties and biological activities of new halogenated benzamides, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. researchgate.net

Compound Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLCQAYMHWKSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,4 Dibromo 3 Fluorobenzamide

Established Synthetic Pathways to 2,4-Dibromo-3-fluorobenzamide Analogs

The synthesis of halogenated benzamides is a well-documented field in organic chemistry. The approaches to analogs of this compound generally fall into two key categories: the formation of the amide functional group and the introduction of halogen substituents onto the aromatic ring.

Condensation Reactions for Benzamide (B126) Synthesis

A primary and fundamental method for the synthesis of benzamides is the condensation reaction between a carboxylic acid derivative and an amine. In the context of this compound, this would typically involve the corresponding 2,4-Dibromo-3-fluorobenzoic acid.

The general approach involves the activation of the carboxylic acid, most commonly by converting it to a more reactive acyl chloride. This is typically achieved by treating the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,4-Dibromo-3-fluorobenzoyl chloride is then reacted with ammonia (B1221849) (NH₃) or an ammonium (B1175870) salt to form the desired amide. This amidation is often carried out in an anhydrous solvent to prevent hydrolysis of the acyl chloride.

Alternatively, direct coupling methods can be employed, using reagents such as carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide). These reagents facilitate the formation of the amide bond directly from the carboxylic acid and ammonia under milder conditions, which can be advantageous for sensitive substrates.

A summary of common condensation reagents is presented below:

| Reagent Class | Specific Example(s) | Role in Benzamide Synthesis |

| Acyl Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Converts carboxylic acid to a more reactive acyl chloride for subsequent amidation. |

| Coupling Agents | EDC, DCC | Facilitates direct amide bond formation from the carboxylic acid and amine under milder conditions. |

| Amine Source | Ammonia (NH₃), Ammonium hydroxide (B78521) | Provides the nitrogen atom for the amide functional group. |

Halogenation Strategies for Aromatic Systems

The introduction of bromine atoms onto a fluorinated benzene (B151609) ring is a critical step in the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. In a precursor such as 3-fluorobenzamide (B1676559) or 3-fluorobenzonitrile (B1294923), the fluorine atom is an ortho-, para-director, while the amide or nitrile group is a meta-director.

Common brominating agents used in the synthesis of similar polyhalogenated aromatic compounds include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The choice of solvent and reaction conditions is crucial for controlling the position and number of bromine substitutions. For instance, the bromination of 2-fluorobenzamide (B1203369) derivatives can be achieved with NBS at controlled temperatures between 0–25°C to ensure regioselectivity. The use of a strong acid like sulfuric acid as a solvent or catalyst can also influence the outcome of the bromination. For example, the bromination of 3,5-difluorobenzonitrile (B1349092) has been successfully carried out using DBDMH in a mixture of dichloromethane (B109758) and sulfuric acid.

Novel Synthetic Routes for this compound and Precursors

Novel synthetic strategies often focus on the efficient construction of key intermediates, which can then be converted to the final product. For this compound, the synthesis and subsequent conversion of a halogenated benzonitrile (B105546) is a plausible and efficient route.

Synthesis of Key Halogenated Benzonitrile Intermediates

A likely precursor for this compound is 2,4-dibromo-3-fluorobenzonitrile. While the direct synthesis of this specific nitrile is not extensively documented, analogous syntheses provide a clear blueprint. For instance, a convenient route for the preparation of 2,4-dibromo-5-fluorobenzoic acid involves the synthesis of 2,4-dibromo-5-fluorobenzonitrile as a key intermediate. tandfonline.com This suggests that a similar approach, starting from 3-fluorobenzonitrile and performing a di-bromination reaction, would be a viable strategy.

The synthesis could proceed as follows:

Starting Material: 3-fluorobenzonitrile.

Bromination: Reaction with a suitable brominating agent, such as a combination of N-bromosuccinimide and sulfuric acid, to introduce two bromine atoms at the 2 and 4 positions. The reaction conditions would need to be carefully controlled to achieve the desired di-substitution.

Another relevant precursor is 2-bromo-3-fluorobenzoic acid, which has been synthesized from m-fluorobenzotrifluoride through a multi-step process involving nitration, bromination, reduction, deamination, and hydrolysis. wipo.intgoogle.com This benzoic acid could then be converted to the corresponding nitrile, although this is a more circuitous route.

Conversion of Nitriles to Amides in the Context of this compound Synthesis

The conversion of a nitrile group to a primary amide is a well-established transformation in organic synthesis. A common and effective method is partial hydrolysis under controlled conditions. For instance, fluoro-cyanophenyl compounds can be dissolved in an aqueous hydrogen peroxide solution in the presence of a catalytic amount of a base, such as sodium hydroxide, to yield the corresponding fluoro-benzamide with high purity. google.com This method is often preferred as it can be carried out under mild conditions, which is important for preventing side reactions on the polyhalogenated aromatic ring.

Another approach is basic hydrolysis of the nitrile to the corresponding carboxylate, followed by acidification to yield the carboxylic acid. This carboxylic acid can then be converted to the amide as described in section 2.1.1.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing the formation of byproducts. For a multi-step synthesis of a polyhalogenated compound like this compound, each step requires careful consideration.

Key parameters for optimization in the halogenation step include:

Brominating Agent: The choice between agents like Br₂, NBS, or DBDMH can affect the reactivity and selectivity.

Solvent: The polarity of the solvent (e.g., dichloromethane, DMF, THF) can influence the reaction rate and the solubility of the reactants and intermediates.

Temperature: Controlling the temperature is critical for managing the exothermic nature of halogenation and for achieving the desired regioselectivity.

Catalyst: The use of an acid catalyst like sulfuric acid can be necessary to activate the aromatic ring for electrophilic substitution.

For the conversion of the nitrile to the amide, optimization would focus on:

Hydrolysis Conditions: The concentration of hydrogen peroxide, the choice and amount of base catalyst, and the reaction temperature and time all need to be fine-tuned to ensure partial hydrolysis to the amide without proceeding to the carboxylic acid. google.com

A hypothetical summary of parameters for optimization is provided in the table below:

| Reaction Step | Parameter | Variable Options | Potential Impact on Yield and Purity |

| Bromination of 3-fluorobenzonitrile | Brominating Agent | Br₂, NBS, DBDMH | Affects reactivity and handling; can influence byproduct formation. |

| Solvent | Dichloromethane, Sulfuric Acid | Influences solubility and reaction rate; strong acids can promote reaction. | |

| Temperature | 0°C to Room Temperature | Controls reaction rate and regioselectivity; higher temperatures may lead to over-bromination. | |

| Hydrolysis of 2,4-dibromo-3-fluorobenzonitrile | Reagent | H₂O₂/Base, Strong Base (e.g., NaOH) | H₂O₂ with a catalytic base can selectively form the amide; strong base leads to the carboxylic acid. |

| Temperature | 30-50°C | Controls the rate of hydrolysis; higher temperatures can favor carboxylic acid formation. | |

| Reaction Time | 1-4 hours | Needs to be monitored to maximize amide yield and prevent over-hydrolysis. |

By carefully selecting and optimizing these conditions, a viable and efficient synthetic route to this compound can be developed based on established chemical principles and analogous transformations.

Catalytic Approaches in Halogenated Benzamide Synthesis

The synthesis of benzamides, including those bearing multiple halogen substituents, has been significantly advanced by the development of novel catalytic systems. These methods offer high efficiency and functional group tolerance, which are critical for constructing complex molecules. Transition metal catalysis, in particular, provides powerful tools for forming the core amide structure from various precursors.

One notable approach is the copper-catalyzed amidation of carboxylic acids. Research has demonstrated that a variety of aromatic carboxylic acids can react efficiently with formamides, such as N,N-dimethylformamide (DMF), to produce the corresponding amides. rhhz.net This method is effective for benzoic acids with both electron-donating and electron-withdrawing groups. Crucially, the reaction conditions are compatible with halide substituents (F, Cl, Br, I), making this strategy applicable to the synthesis of halogenated benzamides. rhhz.net For instance, the amidation of 4-chlorobenzoic acid using Cu(OTf)₂ as a catalyst and di-tert-butyl peroxide (DTBP) as an oxidant proceeds in high yield. rhhz.net

Table 1: Copper-Catalyzed Amidation of Halogenated Benzoic Acids with DMF rhhz.net This interactive table summarizes the reaction outcomes for various substituted benzoic acids.

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Fluorobenzoic acid | 4-Fluoro-N,N-dimethylbenzamide | 81 |

| 2 | 4-Chlorobenzoic acid | 4-Chloro-N,N-dimethylbenzamide | 89 |

| 3 | 4-Bromobenzoic acid | 4-Bromo-N,N-dimethylbenzamide | 85 |

| 4 | 4-Iodobenzoic acid | 4-Iodo-N,N-dimethylbenzamide | 82 |

| 5 | 3-Bromobenzoic acid | 3-Bromo-N,N-dimethylbenzamide | 86 |

Another powerful strategy involves the rhodium-catalyzed oxidative coupling of existing benzamides with alkynes to create more complex polycyclic amides. snnu.edu.cn This process proceeds via ortho C-H activation of the benzamide's phenyl ring. The methodology has been shown to tolerate halogenated benzamides, demonstrating its utility in functionalizing already halogenated systems. snnu.edu.cn Such catalytic C-H activation/functionalization reactions represent an atom-economical approach to building molecular complexity. snnu.edu.cn

Transition Metal-Free Processes in Amide Synthesis

In alignment with the principles of green chemistry, there is growing interest in synthetic methods that avoid the use of transition metals. Several innovative, metal-free strategies for amide synthesis have been developed, offering alternatives to classical catalytic systems.

One such method is a multicomponent reaction involving arynes, isocyanides, and water to furnish benzamide derivatives. organic-chemistry.org This reaction proceeds under mild, transition-metal-free conditions. The aryne, typically generated in situ from an ortho-silylaryl triflate, reacts with the isocyanide and water to form the amide bond. This approach accommodates a broad range of aryne precursors and isocyanides, enabling the synthesis of diverse aromatic amides. organic-chemistry.org

Another metal-free approach is the oxidative synthesis of benzamides from styrenes and amines. rsc.org This transformation achieves the oxidative cleavage of the styrene (B11656) C=C bond and subsequent formation of the amide bond without the need for a metal catalyst. The process has been shown to produce various primary and secondary amides in moderate yields. rsc.org Such methods, which construct key functional groups directly from readily available hydrocarbon precursors, are of significant interest for streamlining synthetic sequences.

Photocatalytic Strategies for Aromatic Halogenation

Photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling a variety of transformations under mild conditions using visible light. nih.gov The halogenation of aromatic C-H bonds is a key application of this technology, providing a direct route to aryl halides, which are crucial precursors for compounds like this compound.

Visible-light-promoted photocatalysis can achieve the selective bromination of electron-rich aromatic compounds using hydrogen bromide (HBr) as the bromine source and molecular oxygen as a clean, terminal oxidant. acs.org Heterogeneous, metal-free photocatalysts, such as microporous organic polymers, have been developed for this purpose. These catalysts demonstrate high efficiency and can be easily recovered and reused. acs.org The reaction is initiated by the photo-oxidation of the substrate by the catalyst, generating a radical cation that then reacts with the bromide anion. nih.gov

Similarly, photocatalytic chlorination can be achieved using simple and abundant reagents. nih.gov Flavin-based organic photocatalysts can mimic natural halogenase enzymes, enabling the oxidative chlorination of arenes using chloride anions and oxygen. nih.gov Photocatalytic systems using heterogeneous catalysts like potassium poly(heptazine imide) (K-PHI) have also been shown to effectively oxidize chloride and bromide anions in aqueous media to halogenate electron-rich aromatic compounds with high yields. fu-berlin.de These methods represent a safer and more sustainable alternative to using hazardous halogenating agents like chlorine gas. nih.govfu-berlin.de

Table 2: Examples of Photocatalytic Halogenation of Aromatic Compounds This interactive table provides an overview of different photocatalytic systems for aromatic halogenation.

| Halogenation | Substrate | Photocatalyst | Halogen Source | Key Features | Ref. |

|---|---|---|---|---|---|

| Bromination | 1,2,4-Trimethoxybenzene | Microporous Organic Polymer (MOP) | HBr / O₂ | Heterogeneous, metal-free, visible light, >90% conversion. | acs.org |

| Chlorination | Anisole | Riboflavin Tetraacetate | HCl / O₂ | Biomimetic, metal-free, visible light, oxidative chlorination. | nih.gov |

| Chlorination | Anisole | K-PHI | HCl / Benzyl Alcohol | Heterogeneous, metal-free, visible light, quantitative conversion. | fu-berlin.de |

| Fluorination | Benzene | 3-Cyano-1-methylquinolinium ion | TEAF·4HF | Photoinduced electron transfer mechanism, 6% quantum yield. | acs.org |

Crystallographic Analysis and Intermolecular Interactions of 2,4 Dibromo 3 Fluorobenzamide

Polymorphism and Pseudopolymorphism in Halogenated Benzamides

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, of a single compound can exhibit distinct physicochemical properties. Halogenated benzamides, due to their potential for various intermolecular interactions such as hydrogen bonding and halogen bonding, are prone to exhibiting polymorphism.

The crystallization conditions, including the choice of solvent, temperature, and rate of cooling, can significantly influence which polymorphic form is obtained. For instance, studies on compounds like 3-chloro-N-(2-fluorophenyl)benzamide have shown that altering the crystallization solvent can lead to different polymorphic modifications. ias.ac.in These polymorphs can be classified as either conformational polymorphs, where the molecules adopt different conformations in the crystal lattice, or packing polymorphs, where the same molecular conformation is packed in different arrangements.

Concomitant dimorphism is a phenomenon where two different crystal forms of the same compound crystallize simultaneously from the same solution. This can occur when the free energy difference between the two forms is small.

High-Z' structures, where Z' is the number of crystallographically independent molecules in the asymmetric unit, are another interesting aspect of the crystallography of organic molecules. While most crystal structures have Z' = 1, higher values are not uncommon and can be indicative of subtle intermolecular interactions or packing frustrations. For halogenated benzamides, the presence of multiple interaction sites can lead to complex packing arrangements and potentially high-Z' structures.

To understand the stability of different polymorphic forms and the nature of the interactions driving crystal packing, computational methods are employed. The PIXEL method is a semi-empirical approach used to calculate intermolecular interaction energies between molecular pairs within a crystal. It partitions the total interaction energy into coulombic, polarization, dispersion, and repulsion components.

Table 1: Illustrative PIXEL Calculation Results for a Hypothetical Halogenated Benzamide (B126) Dimer

| Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| N-H···O Hydrogen Bond | -25.0 | -5.0 | -15.0 | 10.0 | -35.0 |

| C-H···Br Interaction | -5.0 | -1.0 | -10.0 | 4.0 | -12.0 |

| π-π Stacking | -10.0 | -3.0 | -20.0 | 8.0 | -25.0 |

| Br···Br Halogen Bond | -8.0 | -2.0 | -12.0 | 5.0 | -17.0 |

Note: This table is for illustrative purposes and does not represent actual data for 2,4-Dibromo-3-fluorobenzamide.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto this surface, one can identify and analyze different types of intermolecular contacts.

For this compound, one would expect to observe significant contributions from Br···H, F···H, and O···H contacts, in addition to H···H contacts which are typically dominant. The presence of two bromine atoms might also lead to observable Br···Br interactions, which can be either Type I or Type II halogen bonds, depending on the geometry of the contact. researchgate.net

Table 2: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Expected Percentage Contribution |

| H···H | 30 - 40% |

| Br···H/H···Br | 15 - 25% |

| F···H/H···F | 5 - 10% |

| O···H/H···O | 10 - 15% |

| C···H/H···C | 5 - 10% |

| Br···Br | 1 - 5% |

| Other | < 5% |

Note: This table presents expected values based on analyses of similar compounds and is not based on experimental data for this compound.

Theoretical and Computational Chemistry Investigations of 2,4 Dibromo 3 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the behavior of molecules at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Geometry Optimization and Conformational Analysis (e.g., DFT methods)A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. Density Functional Theory (DFT) is a popular and effective method for this purpose, balancing computational cost with accuracy.nih.govnih.gov

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the positions of the atoms to find the arrangement with the lowest possible energy. For 2,4-Dibromo-3-fluorobenzamide, this would involve determining the precise bond lengths (e.g., C-C, C-Br, C-F, C=O, N-H), bond angles, and dihedral angles that define the molecule's shape. A conformational analysis would also be performed, particularly focusing on the rotation around the C-C bond connecting the benzamide (B126) group to the phenyl ring, to identify the most stable conformer and any energy barriers to rotation. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum. nih.gov

Vibrational Frequency Calculations and Comparison with Experimental DataOnce the optimized geometry is found, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of all fundamental molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.nih.gov

For this compound, this analysis would predict the frequencies for characteristic vibrations such as:

N-H stretching of the amide group.

C=O stretching of the carbonyl group.

C-Br and C-F stretching modes.

Aromatic C-H and C-C stretching and bending modes.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to allow for a more accurate comparison with experimental FT-IR and FT-Raman spectra. This comparison helps to validate the accuracy of the computational model and aids in the definitive assignment of experimental vibrational bands. nih.gov

Electronic Structure Analysis

This area of analysis focuses on the distribution of electrons within the molecule, which is key to understanding its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer CharacteristicsThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.govirjweb.com A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. nih.govnih.gov For this compound, analysis of the spatial distribution of these orbitals would reveal where electronic charge is concentrated. It would be expected that the HOMO is located primarily on the bromine- and fluorine-substituted benzene (B151609) ring, while the LUMO might be centered on the electron-withdrawing benzamide group, indicating the potential for intramolecular charge transfer upon electronic excitation. schrodinger.com

Natural Bond Orbital (NBO) Analysis for Bonding and Charge Transfer InteractionsNatural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept.wikipedia.orgwisc.eduThis method provides quantitative insight into the bonding and electronic interactions within the molecule.

For this compound, NBO analysis would quantify the electron density in each bond (e.g., C=O, C-N) and lone pair (on O, N, F, and Br atoms). A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. uni-muenchen.de This reveals stabilizing interactions, such as hyperconjugation, that occur when electron density is donated from a filled (donor) orbital to a nearby empty (acceptor) orbital. For instance, it could quantify the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding π* orbital of the carbonyl group, which is characteristic of amide resonance.

Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Mapping

These tools use the calculated electronic structure to predict how a molecule will interact with other chemical species.

Based on the HOMO and LUMO energy values, various global reactivity descriptors can be calculated. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile.

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the charge distribution around a molecule. libretexts.org It is plotted on the molecule's electron density surface, with colors indicating different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.netwolfram.comyoutube.com

For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, positive potentials would be expected around the amide hydrogens, making them potential hydrogen bond donors. The halogen atoms would exhibit regions of both positive (the σ-hole) and negative potential, influencing their ability to participate in halogen bonding and other non-covalent interactions.

Reactivity and Mechanistic Studies of 2,4 Dibromo 3 Fluorobenzamide

General Reactivity Profiles of Halogenated Benzamides

Halogenated benzamides, such as 2,4-Dibromo-3-fluorobenzamide, exhibit a reactivity profile determined by the interplay of the aromatic ring, the amide functional group, and the halogen substituents. The benzene (B151609) ring is susceptible to electrophilic aromatic substitution (EAS), while the amide moiety can undergo reactions like nucleophilic acyl substitution.

The substituents on the aromatic ring significantly influence its reactivity towards electrophiles. The amide group (-CONH₂) is generally considered a deactivating group and a meta-director in electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the benzene ring, making it less attractive to electrophiles.

In a molecule like this compound, the combined effects of the two bromine atoms, one fluorine atom, and the amide group result in a significantly deactivated aromatic ring. The directing effects of these multiple substituents can be complex. Generally, the positions for incoming electrophiles are determined by a consensus of the directing effects of the existing groups. For instance, the halogens will direct ortho and para to their own positions, while the amide group directs meta. The steric hindrance from the existing bulky bromine atoms can also play a role in determining the site of further substitution.

Reaction Mechanisms of Transformations Involving the Benzamide (B126) Moiety

The benzamide moiety (-CONH₂) is a carboxylic acid derivative and its primary mode of reaction is nucleophilic acyl substitution. libretexts.orgvanderbilt.edu A key example of this is hydrolysis, which can occur under both acidic and basic conditions to yield a carboxylic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of a benzamide to its corresponding benzoic acid proceeds through a multi-step mechanism. youtube.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The nitrogen atom's lone pair is involved in resonance and is therefore not basic. youtube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (an ammonium (B1175870) ion).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (ammonia or a protonated amine). youtube.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to give the final carboxylic acid product. youtube.com

In strongly acidic media, a different mechanism may take over, involving a second proton transfer that is rate-determining, leading to the formation of an acylium ion. researchgate.netcdnsciencepub.com

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis of benzamides is typically more challenging due to the fact that the amide ion (NH₂⁻) is a very poor leaving group. chemistrysteps.com However, with sufficient heat and a high concentration of a strong base (e.g., OH⁻), the reaction can be driven forward.

Nucleophilic Attack by Hydroxide (B78521): The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. chemistrysteps.com

Elimination of the Leaving Group: In a very slow and unfavorable step, the tetrahedral intermediate expels the amide ion (or a related species). chemistrysteps.com

Acid-Base Reaction: The expelled amide ion is a very strong base and will immediately deprotonate the newly formed carboxylic acid in an irreversible step. This drives the equilibrium towards the products, resulting in a carboxylate salt and ammonia (B1221849). chemistrysteps.com

Mechanistic Investigations of Bromination and Fluorination Reactions in Aromatic Systems

The introduction of bromine and fluorine onto an aromatic ring, such as in the synthesis of this compound, typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. wikipedia.orgbyjus.com

Mechanism of Aromatic Bromination: Aromatic bromination requires a Lewis acid catalyst, such as FeBr₃, to make the bromine molecule a more potent electrophile. fiveable.melibretexts.org The mechanism involves several key steps:

Generation of the Electrophile: The Lewis acid reacts with molecular bromine (Br₂) to form a highly polarized complex (Br-Br-FeBr₃), which effectively acts as a source of an electrophilic bromonium ion (Br⁺). youtube.com

Nucleophilic Attack and Formation of the Arenium Ion: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or a sigma (σ) complex. libretexts.orglibretexts.org This step is typically the slow, rate-determining step of the reaction. fiveable.meaakash.ac.in

Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom that is bonded to the bromine. This restores the stable aromatic π system and yields the brominated aromatic compound and regenerates the catalyst. libretexts.orgnih.gov

Mechanism of Aromatic Fluorination: Direct fluorination of aromatic compounds with elemental fluorine (F₂) is often explosive and difficult to control. uobabylon.edu.iq Therefore, specialized electrophilic fluorinating agents are typically used. These reagents, often containing an N-F bond (e.g., Selectfluor), provide a source of "electrophilic fluorine." wikipedia.orgalfa-chemistry.com

The mechanism of electrophilic fluorination is still a subject of some debate but is generally considered to proceed via a polar SₑAr mechanism, similar to other halogenations. researchgate.netresearchgate.net It involves the attack of the aromatic ring on the electrophilic fluorine source to form a Wheland-type intermediate (σ-complex). researchgate.net Subsequent loss of a proton restores aromaticity. Kinetic isotope effect studies have shown that the proton elimination step is not rate-limiting. researchgate.net The exact nature of the transition state and whether it involves a single electron transfer (SET) or a direct Sₙ2-like attack remains an area of active investigation. wikipedia.orgnih.gov

Reaction Kinetics and Transition State Analysis

The kinetics and transition states of electrophilic aromatic substitution (EAS) reactions, such as those used to synthesize halogenated benzamides, are central to understanding their mechanisms.

The nature of the electrophile: Stronger electrophiles react faster.

The substituents on the aromatic ring: Electron-donating groups increase the rate by stabilizing the positive charge in the arenium ion, while electron-withdrawing groups decrease the rate.

The catalyst: For reactions like bromination, the Lewis acid catalyst plays a crucial role in generating a sufficiently reactive electrophile.

Kinetic studies, including the measurement of kinetic isotope effects (KIE), provide insight into the rate-determining step. For most EAS reactions, including fluorination, the C-H bond is broken in a fast step after the rate-determining formation of the arenium ion, resulting in a KIE close to 1. researchgate.netresearchgate.net

Transition State Analysis: The reaction proceeds through at least two transition states, corresponding to the two main steps of the mechanism. masterorganicchemistry.com

First Transition State (TS1): This is the transition state for the formation of the arenium ion. It is the higher energy transition state and thus corresponds to the rate-limiting step. masterorganicchemistry.com Computational studies suggest that in this state, the bond between the aromatic carbon and the incoming electrophile is partially formed, and the aromatic system is significantly distorted.

Arenium Ion Intermediate: This is a true intermediate that lies in an energy well between the two transition states. It is stabilized by resonance, which delocalizes the positive charge over the ortho and para positions relative to the point of attack. libretexts.orgyoutube.com

Second Transition State (TS2): This is the transition state for the deprotonation of the arenium ion. It has a lower activation energy than the first, as it leads to the restoration of the highly stable aromatic ring.

Some advanced computational and experimental studies suggest that for certain halogenations in nonpolar solvents and without a catalyst, the reaction may proceed through a single, concerted transition state rather than a distinct arenium ion intermediate. acs.org Gas-phase studies also indicate that the solvent-free reaction can be a one-step process. rsc.org

Influence of Halogen Substituents on Aromatic Reactivity

Halogen substituents exert a dual electronic effect on the reactivity of an aromatic ring: a deactivating inductive effect and a resonance effect that is also directing. openstax.orgmsu.edu

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the aromatic ring. openstax.org This resonance donation increases the electron density, particularly at the ortho and para positions. This effect is responsible for the ortho, para-directing nature of halogen substituents. aakash.ac.inlibretexts.org The resonance structures for the arenium ion formed by ortho or para attack are more stable because they include a contributor where the positive charge is stabilized by the halogen's lone pair.

The order of reactivity for haloarenes in EAS is often found to be Fluorobenzene > Chlorobenzene > Bromobenzene > Iodobenzene. libretexts.orglibretexts.org This trend is primarily governed by the balance between the strong inductive effect of fluorine and its ability to stabilize the carbocation intermediate via resonance. aakash.ac.in

Interactive Data Table: Comparison of Halogen Substituent Effects

Please note that you can sort the data by clicking on the column headers.

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

| Chlorine (Cl) | 3.16 | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para |

| Bromine (Br) | 2.96 | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para |

| Iodine (I) | 2.66 | Weakly Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para |

Derivatization Strategies for Analytical and Synthetic Applications of 2,4 Dibromo 3 Fluorobenzamide

Derivatization for Enhanced Spectroscopic Detection

The intrinsic spectroscopic properties of 2,4-Dibromo-3-fluorobenzamide may not be sufficient for sensitive detection at low concentrations. Derivatization can overcome this limitation by attaching a molecular tag that has strong absorption in the ultraviolet-visible (UV-Vis) range or exhibits fluorescence, thereby significantly amplifying the analytical signal.

Introduction of Chromophores for UV-Vis Detection

A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths. While this compound possesses an aromatic ring that absorbs UV light, its molar absorptivity might be insufficient for trace analysis. Introducing an additional, highly conjugated system (a potent chromophore) can enhance its UV-Vis absorbance, a phenomenon known as a bathochromic or "red" shift, which moves the absorption to a longer, more easily detectable wavelength.

For benzamides, derivatization can be challenging. However, one potential indirect route involves the hydrolysis of the amide group to its corresponding primary aromatic amine (2,4-dibromo-3-fluoroaniline). This amine could then be reacted with a reagent containing a strong chromophore. Another approach could target the aryl halide portions of the molecule.

A well-established strategy for other functional groups, such as fatty acids, involves using reagents like 2,4-dibromoacetophenone to form phenacyl esters. gssrr.org This process attaches a new chromophoric group, which significantly improves detection with a UV detector on an HPLC instrument. gssrr.org While not directly applicable to the amide group, this illustrates the principle of attaching a UV-active moiety to improve analytical sensitivity.

Introduction of Fluorophores for Fluorescence Detection

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis absorption. This method involves introducing a fluorophore—a molecule that emits light upon excitation at a specific wavelength—into the target analyte. For this compound, the most promising sites for derivatization are the carbon-bromine bonds on the aromatic ring.

A powerful strategy for attaching a fluorophore to aryl halides is the Suzuki coupling reaction. semanticscholar.org This palladium-catalyzed cross-coupling reaction can form a new carbon-carbon bond between an aryl halide and an organoboron compound, such as a phenylboronic acid. semanticscholar.org By using a boronic acid reagent that contains a fluorescent group, a highly fluorescent biphenyl (B1667301) derivative of the original molecule can be created.

Key findings from research on similar compounds include:

Fluorogenic Reagents: Aryl bromides can be derivatized using reagents like phenylboronic acid to form fluorescent biphenyl products. This pre-column derivatization method has been successfully applied to various aryl bromides, with detection limits in the femtomole range (13-157 fmol/injection). sigmaaldrich.com

Reaction Mechanism: The Suzuki coupling reaction provides a robust and versatile method for creating these derivatives. A new fluorogenic reagent, 4-iodobenzonitrile, has been used to derivatize L-p-boronophenylalanine, forming a fluorescent cyanobiphenyl derivative with an emission maximum at 335 nm. nih.gov This highlights the potential for developing specific reagents that react with the aryl halide portions of this compound.

Alternatively, if the amide is hydrolyzed to a primary aromatic amine, a range of fluorogenic reagents becomes available. Reagents such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) and 2-(9-acridone)-acetic acid (AAA) react with primary aromatic amines to form stable, highly fluorescent derivatives suitable for HPLC analysis. nih.govdoi.org

Optimization of Derivatization Conditions

To ensure the derivatization reaction is efficient, reproducible, and quantitative, several reaction parameters must be carefully optimized. The optimal conditions depend on the specific reagent and the target analyte's functional group. Based on studies of analogous derivatization reactions, the following factors are critical.

| Parameter | Description | Typical Considerations |

| Catalyst/Coupling Reagent | The substance that facilitates the reaction. For Suzuki couplings, a palladium catalyst is essential. For amide formations, a dehydrating catalyst like EDC is used. nih.govdoi.org | The choice of catalyst and its concentration must be optimized for maximum yield and minimal side reactions. |

| Reaction Temperature | The temperature at which the reaction is carried out. | Higher temperatures can increase reaction rates but may also lead to the degradation of the analyte or reagent. An optimal temperature balances reaction speed and stability. nih.gov |

| Reaction Time | The duration allowed for the reaction to proceed to completion. | Insufficient time leads to incomplete derivatization, while excessive time can promote side product formation. nih.govresearchgate.net |

| pH and Buffer | The acidity or basicity of the reaction medium, often controlled by a buffer solution. | The pH affects the reactivity of functional groups. For example, amine derivatization often requires a specific pH, typically controlled by a borate (B1201080) buffer. researchgate.net |

| Solvent | The medium in which the reaction takes place. | The solvent must dissolve both the analyte and the reagent and should not interfere with the reaction. nih.govdoi.org |

| Reagent Concentration | The amount of derivatizing agent used relative to the analyte. | A molar excess of the reagent is typically used to drive the reaction to completion, but a very large excess can cause interference in subsequent analysis. nih.govresearchgate.net |

Derivatization for Chromatographic Separation Improvement

Pre-column Derivatization Techniques

Pre-column derivatization involves chemically modifying the analyte before it is injected into the chromatographic system. chromatographytoday.com This is the most common approach and offers several advantages, including the ability to remove excess derivatizing reagent and by-products before analysis, thus preventing interference with the chromatogram. actascientific.comactascientific.com

The strategies discussed for spectroscopic enhancement, such as Suzuki coupling for the aryl bromide moieties or derivatization of a hydrolyzed amine group, are typically performed as pre-column reactions. sigmaaldrich.comnih.govdoi.org

Advantages of Pre-column Derivatization:

A wide range of reagents and reaction conditions can be used.

Excess reagents and by-products can be removed prior to injection, leading to cleaner chromatograms.

It is not limited by the constraints of the chromatographic mobile phase.

Example Reagents for Pre-column Derivatization (of related functional groups):

For Aromatic Amines: o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), 2-(9-carbazole)-ethyl-chloroformate (CEOC). researchgate.netactascientific.comactascientific.com

For Aryl Halides: Phenylboronic acid and its derivatives for Suzuki coupling. semanticscholar.org

Post-column Derivatization Techniques

In post-column derivatization (PCD), the chemical reaction occurs after the analyte has been separated on the HPLC column but before it reaches the detector. chromatographytoday.com This technique requires additional hardware, including a reagent pump and a reaction coil or chamber where the column effluent mixes with the derivatizing reagent. chromatographytoday.comnih.gov

PCD is advantageous when the analyte or its derivative is unstable, as the derivative only needs to exist for the short time it takes to travel from the reaction coil to the detector. chromatographytoday.com It also eliminates the possibility of reagent-related artifact peaks in the chromatogram, since the reagent is introduced after separation.

Key Features of Post-column Derivatization:

Instrumentation: Requires an additional pump to deliver the reagent and a mixing tee and reaction coil placed between the column and the detector.

Reaction Kinetics: The derivatization reaction must be very fast (ideally completing in seconds) to minimize band broadening, which can degrade the separation achieved on the column. chromatographytoday.com

Applications: It is useful for analytes that are difficult to derivatize before separation or for derivatives that are not stable over the timescale of a full chromatographic run.

While versatile, complex reactions like the Suzuki coupling, which often require catalysts and longer reaction times, are generally not suitable for post-column derivatization. This technique is more commonly applied to rapid reactions, such as the derivatization of primary amines with reagents like o-phthalaldehyde (OPA) or ninhydrin. actascientific.com

Derivatization as a Tool for Synthetic Building Block Generation

The strategic derivatization of this compound allows for its transformation into a variety of synthetic building blocks. The presence of multiple reactive sites—two bromine atoms, a fluorine atom, and a benzamide (B126) functional group—offers a rich platform for chemical modifications. These transformations are crucial for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science, where fluorinated and polysubstituted aromatic compounds are of significant interest.

Functional Group Interconversions on the Benzamide Core

The benzamide moiety of this compound can be converted into other functional groups, thereby altering the reactivity and physical properties of the molecule. These interconversions are standard procedures in organic synthesis and can be readily applied to this specific scaffold.

One common transformation is the dehydration of the primary amide to a nitrile. This reaction is typically achieved using dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or oxalyl chloride. For instance, a related compound, 3-bromo-4-fluoro-benzoic acid amide, has been successfully converted to 3-bromo-4-fluoro-benzonitrile. This suggests that this compound could similarly be transformed into 2,4-dibromo-3-fluorobenzonitrile. The resulting nitrile group is a versatile synthetic handle that can participate in various reactions, including reduction to an amine or hydrolysis to a carboxylic acid under forcing conditions.

Another potential functional group interconversion is the reduction of the benzamide to a benzylamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation. This reaction would yield (2,4-dibromo-3-fluorophenyl)methanamine, introducing a basic amino group that can be further functionalized.

The Hofmann rearrangement offers a pathway to an aniline (B41778) derivative by converting the benzamide into an amine with one less carbon atom. Treatment of this compound with a reagent such as bromine in the presence of a strong base would likely produce 2,4-dibromo-3-fluoroaniline. This transformation is valuable for introducing an amino group directly onto the aromatic ring, which can then serve as a directing group for further substitutions or as a precursor for diazotization reactions.

Table 1: Potential Functional Group Interconversions of this compound

| Starting Material | Reagents | Product | Functional Group Transformation |

| This compound | Thionyl chloride (SOCl₂) | 2,4-Dibromo-3-fluorobenzonitrile | Amide to Nitrile |

| This compound | Lithium aluminum hydride (LiAlH₄) | (2,4-Dibromo-3-fluorophenyl)methanamine | Amide to Amine |

| This compound | Bromine (Br₂), Sodium hydroxide (B78521) (NaOH) | 2,4-Dibromo-3-fluoroaniline | Amide to Amine (Hofmann Rearrangement) |

Use of this compound as a Reagent

The halogen substituents on the aromatic ring of this compound make it a valuable reagent for constructing more complex molecular architectures, primarily through cross-coupling and nucleophilic substitution reactions.

The two bromine atoms at positions 2 and 4 are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the formation of new carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. Due to the different electronic and steric environments of the two bromine atoms, selective or sequential coupling may be achievable. For example, the bromine at the 4-position is likely more reactive towards oxidative addition to the palladium(0) catalyst than the sterically hindered bromine at the 2-position. This differential reactivity could be exploited to selectively introduce an aryl or alkyl group at the 4-position, leaving the 2-position available for subsequent functionalization.

The fluorine atom at the 3-position, while generally less reactive as a leaving group in palladium-catalyzed couplings, can participate in nucleophilic aromatic substitution (SNAr) reactions. For SNAr to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups. While the benzamide and bromine atoms are moderately deactivating, under harsh reaction conditions or with very strong nucleophiles, the fluorine atom could potentially be displaced.

The combination of these reactive sites allows for a programmed, stepwise functionalization of the aromatic core. A potential synthetic sequence could involve a selective Suzuki coupling at the 4-position, followed by a second cross-coupling reaction at the 2-position under more forcing conditions. Subsequently, the benzamide group could be transformed as described in the previous section. This multi-step derivatization strategy highlights the utility of this compound as a versatile building block for the synthesis of highly substituted and complex aromatic compounds.

Table 2: Potential Derivatization Reactions of this compound as a Reagent

| Reaction Type | Reagents | Potential Product | Bond Formed |

| Suzuki-Miyaura Coupling (selective) | Arylboronic acid, Pd catalyst, base | 4-Aryl-2-bromo-3-fluorobenzamide | Carbon-Carbon |

| Suzuki-Miyaura Coupling (exhaustive) | 2 eq. Arylboronic acid, Pd catalyst, base | 2,4-Diaryl-3-fluorobenzamide | Carbon-Carbon |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | 2,4-Dibromo-3-methoxybenzamide | Carbon-Oxygen |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dibromo-3-fluorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and amination of fluorinated benzamide precursors. For example, bromination of 3-fluorobenzamide derivatives using brominating agents like Br₂ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can yield the desired product. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS, adjusting stoichiometry to avoid over-bromination. Evidence from similar halogenated benzamides suggests using polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical:

- ¹⁹F NMR identifies fluorine environments (δ ≈ -110 to -160 ppm for aromatic F).

- ¹H NMR resolves proton signals near electron-withdrawing groups (e.g., Br, F).

- ¹³C NMR confirms substitution patterns on the benzene ring.

High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical MW: 295.93 g/mol for C₇H₄Br₂FNO). X-ray crystallography, using programs like SHELXL , can resolve crystal packing and molecular geometry if single crystals are obtainable.

Q. How does the electronic effect of bromine and fluorine substituents influence the compound’s reactivity?

- Methodological Answer : Bromine’s inductive electron-withdrawing effect deactivates the benzene ring, directing electrophilic substitution to meta/para positions. Fluorine’s electronegativity further polarizes the ring, enhancing stability toward nucleophilic attack. Computational studies (e.g., DFT calculations) can quantify substituent effects on charge distribution and frontier molecular orbitals, aiding in predicting reaction pathways .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular structures of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software provides unambiguous bond lengths, angles, and torsion angles. For example, Br–C and F–C bond distances (expected: ~1.89 Å for Br–C, ~1.35 Å for F–C) can distinguish between alternative substitution patterns. Refinement against high-resolution data (R-factor < 0.05) ensures accuracy. Discrepancies between experimental and computational geometries (e.g., from Gaussian) may indicate conformational flexibility or crystal-packing effects.

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., amide NH) with Boc or Fmoc groups during cross-coupling reactions.

- Catalytic Systems : Use Pd-catalyzed Buchwald-Hartwig amination to selectively replace bromine with amines without disturbing fluorine.

- Kinetic Control : Lower reaction temperatures (-20°C) and slow reagent addition minimize undesired nucleophilic aromatic substitutions.

Evidence from analogous bromo-fluorobenzamides shows that steric hindrance from bromine reduces reactivity at adjacent positions .

Q. How can researchers address contradictory bioactivity data in studies involving this compound?

- Methodological Answer : Contradictions may arise from impurities, solvent effects, or assay variability. Steps include:

- Purity Validation : HPLC with UV/Vis detection (≥95% purity threshold).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Control Experiments : Test metabolites or degradation products (e.g., hydrolyzed amide) for activity.

Statistical tools (e.g., ANOVA) and meta-analysis of published data (e.g., PubChem BioAssay) help identify trends .

Q. What computational methods predict the environmental fate or toxicity of this compound?

- Methodological Answer :

- QSAR Models : Relate molecular descriptors (logP, polar surface area) to biodegradation or toxicity endpoints.

- Molecular Dynamics (MD) : Simulate interactions with biological membranes or enzymes (e.g., cytochrome P450).

- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles.

Validation against experimental ecotoxicity data (e.g., Daphnia magna assays) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.